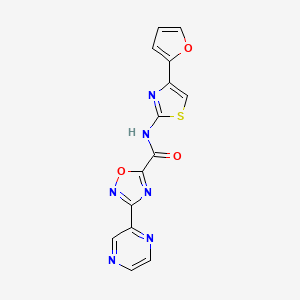

![molecular formula C20H18N2O6S2 B2397105 4-{[(3-{[(4-Methoxyphenyl)(methyl)amino]sulfonyl}-2-thienyl)carbonyl]amino}benzoic acid CAS No. 1989757-09-6](/img/structure/B2397105.png)

4-{[(3-{[(4-Methoxyphenyl)(methyl)amino]sulfonyl}-2-thienyl)carbonyl]amino}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

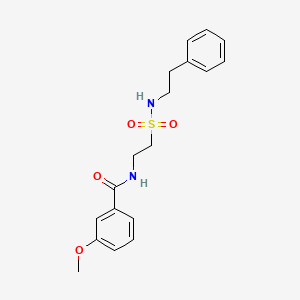

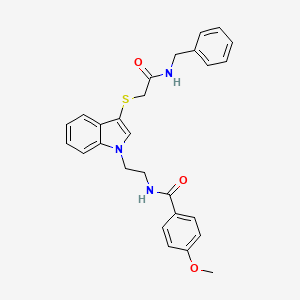

The compound is a complex organic molecule with several functional groups, including a benzoic acid group, a sulfonyl group, and a methoxyphenyl group. These groups suggest that the compound may have interesting chemical properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzoic acid group would likely contribute to the acidity of the compound, while the sulfonyl group could potentially participate in a variety of reactions .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the benzoic acid, sulfonyl, and methoxyphenyl groups. These groups are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzoic acid group could make the compound acidic, while the methoxy group could influence its solubility .Scientific Research Applications

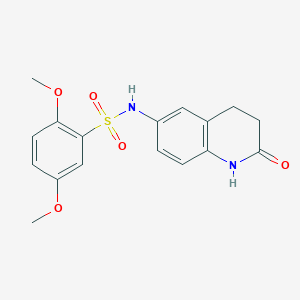

Molecular Synthesis and Structural Analysis

Synthetic Methodologies : Research into related sulfonamide and benzoic acid derivatives highlights the development of synthetic methodologies for creating complex organic compounds. These studies often focus on the cyclization reactions and the synthesis of molecules with potential pharmacological activities. For example, studies on the synthesis of sulfonamides with specific structural features have provided insights into reaction conditions that favor certain molecular configurations (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Crystal Structure Analysis : Analysis of the crystal structure of similar compounds, such as sulfonamides and benzoic acid derivatives, offers insights into the molecular geometry, bonding patterns, and potential interaction sites for further chemical modification or interaction with biological targets. These studies are foundational in drug design and material science, providing data on the molecular conformation in the solid state (Ming & South, 2004).

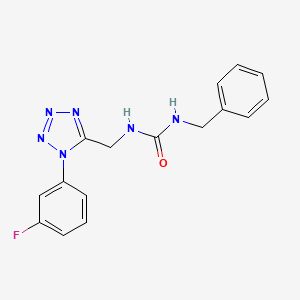

Pharmacological Research

Receptor Antagonist Development : Some sulfonamides and benzoic acid derivatives are investigated for their potential as receptor antagonists, with applications in developing new therapeutic agents. These compounds can be designed to selectively interact with specific receptors, modulating their activity in a way that can be therapeutically beneficial for conditions such as inflammation, pain, and various chronic diseases. Studies on analogs of sulfonamide compounds have led to the discovery of molecules with optimized antagonist activity, illustrating the potential of such compounds in drug discovery (Naganawa et al., 2006).

Enzyme Inhibition : Research into sulfonamide-based inhibitors of carbonic anhydrase highlights the potential of these compounds in treating conditions like glaucoma by lowering intraocular pressure. These studies provide a basis for understanding how modifications to the sulfonamide structure can influence binding affinity and inhibitory potency against specific enzyme targets, offering pathways for the development of new therapeutic agents (Casini, Scozzafava, Mincione, Menabuoni, & Supuran, 2002).

Material Science

- Surfactant Synthesis : The synthesis of sulfonated compounds has applications in material science, particularly in the development of surfactants with specific properties. These compounds can be used in various industrial processes, including as components in detergents, emulsifiers, and in enhanced oil recovery techniques. Research into the synthesis of sulfoalkanoic acids illustrates the potential of sulfonated compounds in creating surfactants with desired characteristics (Jiang & Xu, 2017).

Future Directions

properties

IUPAC Name |

4-[[3-[(4-methoxyphenyl)-methylsulfamoyl]thiophene-2-carbonyl]amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O6S2/c1-22(15-7-9-16(28-2)10-8-15)30(26,27)17-11-12-29-18(17)19(23)21-14-5-3-13(4-6-14)20(24)25/h3-12H,1-2H3,(H,21,23)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVGBJOGAPLZKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-(3-chloropyridin-2-yl)-N-[2-methyl-6-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide](/img/structure/B2397035.png)

![N-[1-(Aminomethyl)cyclohexyl]-2-oxochromene-3-carboxamide;hydrochloride](/img/structure/B2397042.png)

![3-(4-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2397043.png)